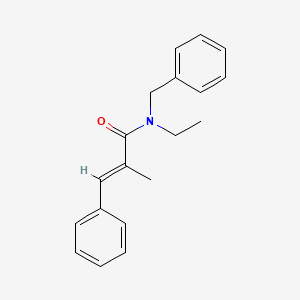
(2E)-N-benzyl-N-ethyl-2-methyl-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-BENZYL-N-ETHYL-2-METHYL-3-PHENYL-2-PROPENAMIDE is an organic compound characterized by its unique structure, which includes a benzyl group, an ethyl group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-BENZYL-N-ETHYL-2-METHYL-3-PHENYL-2-PROPENAMIDE typically involves the reaction of benzylamine with ethyl 2-methyl-3-phenyl-2-propenoate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of (E)-N-BENZYL-N-ETHYL-2-METHYL-3-PHENYL-2-PROPENAMIDE may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(E)-N-BENZYL-N-ETHYL-2-METHYL-3-PHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N-BENZYL-N-ETHYL-2-METHYL-3-PHENYL-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-BENZYL-N-ETHYL-2-METHYL-3-PHENYL-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-N-ETHYL-2-METHYL-3-PHENYL-2-PROPENAMIDE: Lacks the (E)-configuration, leading to different stereochemistry and potentially different biological activity.
N-BENZYL-N-METHYL-2-METHYL-3-PHENYL-2-PROPENAMIDE: Contains a methyl group instead of an ethyl group, affecting its chemical properties and reactivity.
N-BENZYL-N-ETHYL-2-METHYL-3-PHENYL-2-BUTENAMIDE: Has a butenamide moiety instead of propenamide, altering its chemical behavior.
Uniqueness
(E)-N-BENZYL-N-ETHYL-2-METHYL-3-PHENYL-2-PROPENAMIDE is unique due to its specific (E)-configuration, which can influence its interaction with molecular targets and its overall biological activity. This configuration may provide distinct advantages in certain applications, such as increased selectivity or potency.
Properties
Molecular Formula |
C19H21NO |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(E)-N-benzyl-N-ethyl-2-methyl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H21NO/c1-3-20(15-18-12-8-5-9-13-18)19(21)16(2)14-17-10-6-4-7-11-17/h4-14H,3,15H2,1-2H3/b16-14+ |
InChI Key |
XQZOINDJINOHSV-JQIJEIRASA-N |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)/C(=C/C2=CC=CC=C2)/C |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B14937225.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B14937230.png)
![N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B14937231.png)
![1-butyl-N-{4-[(2-ethyl-6-methylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937236.png)
![6-(furan-2-yl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B14937244.png)
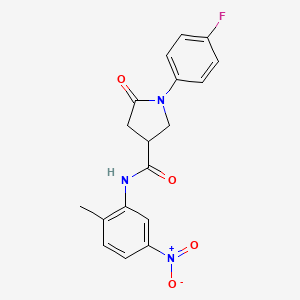
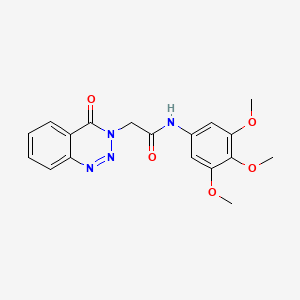
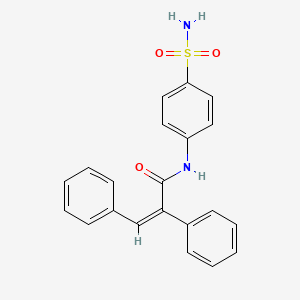
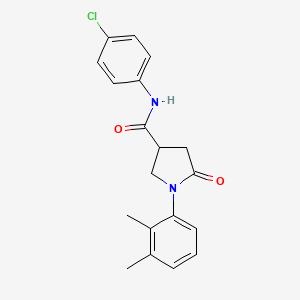
![(2R)-(4-hydroxyphenyl){[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}ethanoic acid](/img/structure/B14937285.png)
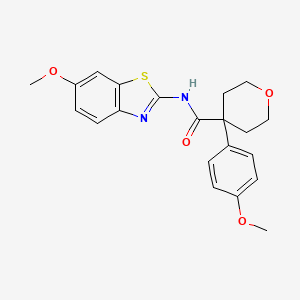
![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-(propan-2-yl)-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14937292.png)
![2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14937295.png)
![methyl 4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14937316.png)
